BenchChemオンラインストアへようこそ!

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

peptide synthesis chiral purity enantiomeric specification

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, commonly termed Fmoc-β-tert-butyl-D-alanine or Fmoc-D-neopentylglycine, is a non-proteinogenic Fmoc-protected D-amino acid featuring a bulky neopentyl (tert-butylmethyl) side chain. The compound is employed as a chiral building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the steric demand of the side chain and the D-configuration confer distinct conformational and pharmacological properties relative to its L-enantiomer and other branched-chain amino acid analogs.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 359766-58-8
Cat. No. B1390309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
CAS359766-58-8
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyRPLVCXKSSXJFDS-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-amino-4,4-dimethylpentanoic acid (CAS 359766-58-8): Sterically Demanding D-Amino Acid Building Block for Peptide Synthesis


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, commonly termed Fmoc-β-tert-butyl-D-alanine or Fmoc-D-neopentylglycine, is a non-proteinogenic Fmoc-protected D-amino acid featuring a bulky neopentyl (tert-butylmethyl) side chain . The compound is employed as a chiral building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the steric demand of the side chain and the D-configuration confer distinct conformational and pharmacological properties relative to its L-enantiomer and other branched-chain amino acid analogs .

Why Fmoc-D-neopentylglycine Cannot Be Replaced by Generic Fmoc-Leucine or Fmoc-tert-Leucine Analogs in Critical Peptide Syntheses


The combination of a β-branched neopentyl side chain with the D-configuration produces properties that are not replicated by Fmoc-L-leucine, Fmoc-D-leucine, or even Fmoc-L-tert-leucine. The neopentyl group imparts approximately 2 orders of magnitude greater lipophilicity than natural aliphatic amino acids, while the D-stereochemistry alters both proteolytic stability and target binding kinetics in the final peptide [1]. Generic substitution with the L-enantiomer (CAS 139551-74-9) or with Fmoc-D-leucine leads to markedly different pharmacological profiles, as demonstrated in opioid peptide analogues where the D-neopentylglycine residue uniquely prolongs duration of action [2].

Quantitative Differentiation Evidence for Fmoc-(R)-2-amino-4,4-dimethylpentanoic acid (CAS 359766-58-8)


Chiral Purity and Optical Rotation Specification: D-Enantiomer versus L-Enantiomer

The commercially available D-enantiomer (target compound) is supplied with a purity specification of ≥99.5% by chiral HPLC, compared to ≥98% by non-chiral HPLC for the L-enantiomer (Fmoc-neopentylglycine, CAS 139551-74-9) . The optical rotation values are [α]D²⁰ = +17 ± 5° (c=1, DMF) for the D-enantiomer and [α]D²⁰ = −22 ± 2° (c=1, DMF) for the L-enantiomer .

peptide synthesis chiral purity enantiomeric specification

Pharmacological Differentiation: Prolonged Activity of D-Neopentylglycine-Containing Opioid Peptide Analogues

In a head-to-head comparison using isolated guinea-pig ileum (GPI) assays, a hexapeptide containing D-neopentylglycine at position 5 exhibited 4‑fold higher activity than Dalargin, with a prolonged duration of action relative to the corresponding L-neopentylglycine analogue [1]. The L-neopentylglycine analogue showed 20‑fold higher activity than Dalargin but lacked the sustained effect [1].

opioid peptides Dalargin analogues D-amino acid pharmacology

Differential Enzyme Binding: D-Neopentylglycine as a Tight-Binding Substrate of Isoleucine 2-Epimerase

D-α-Neopentylglycine binds to Lactobacillus buchneri isoleucine 2-epimerase (LbIleE) with 24‑fold greater affinity than D-allo-isoleucine (the enzyme's natural D‑substrate), yet is processed with 27‑fold lower catalytic efficiency (kcat/Km) [1]. The neopentyl group is accommodated within the hydrophobic active-site pocket with enhanced binding affinity relative to the sec‑butyl group of isoleucine [1].

isoleucine epimerase enzyme kinetics antimicrobial target

High-Impact Application Scenarios for Fmoc-(R)-2-amino-4,4-dimethylpentanoic acid


Design of Long-Acting Opioid Peptide Therapeutics

Incorporation of D-neopentylglycine at position 5 of opioid hexapeptides yields analogues with 4‑fold enhanced GPI activity and significantly prolonged duration of action compared to Dalargin or the L-neopentylglycine congener [1]. Researchers developing sustained-release peptide analgesics should select the D-enantiomer Fmoc building block over the L-form or standard Fmoc-D-leucine to achieve this extended pharmacodynamic profile.

Development of Isoleucine 2-Epimerase Inhibitors as Narrow-Spectrum Antimicrobials

D-Neopentylglycine exhibits 24‑fold tighter binding to LbIleE than D-allo-isoleucine while reducing catalytic turnover by 27‑fold [1]. This profile positions Fmoc-D-neopentylglycine as a key intermediate for synthesizing peptide-based epimerase inhibitors targeting D-amino acid biosynthesis in gut bacteria, a strategy for narrow-spectrum antimicrobial development.

High-Purity Peptide Synthesis Requiring Stringent Chiral Specifications

The D-enantiomer is commercially available at ≥99.5% purity with chiral HPLC verification, compared to ≥98% for the L-enantiomer [1]. Laboratories performing SAR studies, preparing peptides for in vivo efficacy testing, or synthesizing peptide Active Pharmaceutical Ingredients (APIs) under cGMP should prioritize this higher-specification enantiomer to minimize diastereomeric impurity burden and ensure batch-to-batch reproducibility.

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.